1-Butyl-1H-indole
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-Butyl-1H-indole, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been shown to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have been used in the development of anticancer drugs . They have been found to be effective in the treatment of various types of cancer cells .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Properties
Indole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activity . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Mechanism of Action
Target of Action
1-Butyl-1H-indole, also known as 1-butylindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction can lead to changes in the function of the target, resulting in the observed biological activities.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that 1-butylindole may affect multiple biochemical pathways, leading to its broad-spectrum biological activities.
Pharmacokinetics
Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group , which may impact its bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1-butylindole may have a wide range of effects at the molecular and cellular levels.
Action Environment
The synthesis of indole derivatives often involves specific conditions, such as the presence of certain ligands and bases, and specific temperatures . These factors may influence the action and stability of 1-butylindole.
properties
IUPAC Name |
1-butylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGFPTUMYLIVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456868 | |
Record name | 1-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1H-indole | |
CAS RN |
22014-99-9 | |
Record name | 1-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Butyl-1H-indole interact with the cannabinoid system, and what are the downstream effects of this interaction?
A1: Research indicates that 1-Butyl-1H-indole, particularly when incorporated into synthetic cannabinoids like JWH-073 [(1-butyl-1H-indole-3-yl)1-naphthalenylmethanone], interacts with the cannabinoid system by primarily activating cannabinoid 1 receptors (CB1R). [] This activation can lead to various downstream effects, including:
- Analgesia (Pain Relief): Activation of CB1 receptors by 1-butyl-1H-indole-containing compounds can produce analgesic effects. Interestingly, studies show potential for synergistic interactions with other synthetic cannabinoids, leading to enhanced pain relief. []
- Task Disruption: CB1 receptor activation can interfere with cognitive function and motor coordination, potentially leading to impaired performance in tasks requiring attention and motor skills. []
Q2: Can co-administration of 1-Butyl-1H-indole-containing compounds, like JWH-073, with other synthetic cannabinoids influence their effects?
A2: Yes, research suggests that co-administering JWH-073 with other synthetic cannabinoids like JWH-018 [(1-pentyl-1H-indole-3-yl)-1naphthalenyl-methanone] can lead to complex drug-drug interactions. These interactions can be synergistic, additive, or even subadditive, depending on the specific effect being studied and the ratio of the compounds used. [, ] For instance:
- Synergistic Interaction: Co-administration of JWH-073 and JWH-018 can synergistically enhance Δ9-tetrahydrocannabinol (Δ9-THC)-like discriminative stimulus effects and analgesia. [, ] This suggests that combining these compounds might increase the potency of their subjective effects.
- Additive Interaction: Additive effects have been observed for hypothermia with certain dose ratios of JWH-073 and JWH-018. []
- Subadditive Interaction: Subadditive suppression of food-maintained responding has been reported with specific dose ratios of JWH-073 and JWH-018. []
Q3: What is the significance of the observed synergy in competition receptor-binding assays involving 1-Butyl-1H-indole-containing compounds and CB1 receptors?
A3: The observed synergy in competition receptor-binding assays, where JWH-073 and JWH-018 compete for binding to CB1 receptors, suggests the presence of multiple binding sites on the CB1 receptor that these compounds might interact with. [] This finding holds significant implications for understanding the complex pharmacological profiles of these synthetic cannabinoids and designing potentially safer and more effective therapeutic agents targeting the cannabinoid system.
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